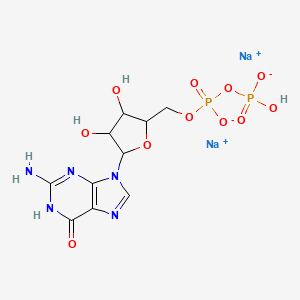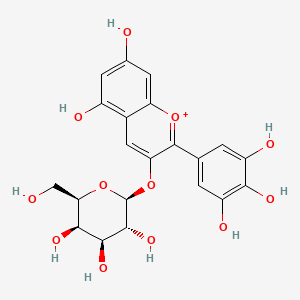
Guanosin-5'-diphosphat Dinatriumsalz
Übersicht
Beschreibung
Guanosine 5’-diphosphate disodium salt is a purine nucleotide that plays a crucial role in various biochemical processes. It is a diphosphate ester of guanosine, which is a nucleoside composed of guanine and ribose. This compound is involved in cellular signaling, energy transfer, and serves as a substrate for various enzymes .
Wissenschaftliche Forschungsanwendungen
Guanosin-5’-diphosphat-Dinatriumsalz wird in der wissenschaftlichen Forschung aufgrund seiner Rolle in zellulären Prozessen weit verbreitet eingesetzt. Zu seinen Anwendungen gehören:
Chemie: Wird als Substrat in enzymatischen Reaktionen zur Untersuchung der Enzymkinetik und -mechanismen verwendet.
Biologie: Ist an Zellsignalwegen beteiligt, insbesondere an solchen, die durch G-Protein-gekoppelte Rezeptoren vermittelt werden.
Medizin: Wird auf seine potenzielle Rolle bei neurologischen Erkrankungen und als Therapeutikum untersucht.
Industrie: Wird bei der Herstellung von Nukleinsäureprodukten und als biochemisches Reagenz eingesetzt
5. Wirkmechanismus
Guanosin-5’-diphosphat-Dinatriumsalz übt seine Wirkungen aus, indem es als Substrat für verschiedene Enzyme wirkt, darunter GTPasen und Kinasen. Es bindet an diese Enzyme und wird phosphoryliert oder dephosphoryliert, was zur Aktivierung oder Hemmung spezifischer Signalwege führt. Die Verbindung ist auch an der Regulation von Ionenkanälen und -transportern beteiligt und beeinflusst zelluläre Prozesse wie Stoffwechsel und Signaltransduktion .
Ähnliche Verbindungen:
- Guanosin-5’-triphosphat-Dinatriumsalz
- 2’-Desoxyguanosin-5’-diphosphat-Natriumsalz
- Guanosin-5’-diphosphat-Natriumsalz
Vergleich: Guanosin-5’-diphosphat-Dinatriumsalz ist durch seine spezifische Rolle bei der Zellsignalisierung und Energieübertragung einzigartig. Im Vergleich zu Guanosin-5’-triphosphat-Dinatriumsalz verfügt es über zwei Phosphatgruppen anstelle von drei, was seine Funktion und Wechselwirkungen mit Enzymen beeinflusst. 2’-Desoxyguanosin-5’-diphosphat-Natriumsalz fehlt die Hydroxylgruppe an der 2’-Position, wodurch sich seine chemischen Eigenschaften und die biologische Aktivität verändern .
Wirkmechanismus
Target of Action
Guanosine-5’-diphosphate disodium salt, also known as GDP, primarily targets GTPases . These are a large family of enzymes that can bind and hydrolyze guanosine triphosphate (GTP). The GTPases are involved in various cellular processes, including protein synthesis, cell signaling, and the regulation of cell growth and differentiation .
Mode of Action
Guanosine-5’-diphosphate disodium salt interacts with its targets, the GTPases, by acting as a substrate. The GTPases hydrolyze the Guanosine-5’-diphosphate disodium salt, converting it into guanosine diphosphate (GDP) and inorganic phosphate. This reaction is crucial for the GTPases to perform their function in the cell .
Biochemical Pathways
The interaction of Guanosine-5’-diphosphate disodium salt with GTPases affects several biochemical pathways. One of these is the Ras superfamily of GTPases, which plays a key role in cell signaling. The hydrolysis of Guanosine-5’-diphosphate disodium salt by these GTPases leads to the activation of downstream signaling pathways, influencing various cellular processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
It may be metabolized by various enzymes, including nucleoside phosphorylases and nucleotidases, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of Guanosine-5’-diphosphate disodium salt’s action are primarily related to its role as a substrate for GTPases. By providing a source of GDP, it enables these enzymes to carry out their functions, leading to the activation of various cellular signaling pathways. This can result in changes in cell growth, differentiation, and apoptosis, among other processes .
Action Environment
The action, efficacy, and stability of Guanosine-5’-diphosphate disodium salt can be influenced by various environmental factors. For instance, the presence of divalent cations, such as magnesium ions, is crucial for the activity of many GTPases. Additionally, the pH and temperature of the environment can affect the stability and activity of Guanosine-5’-diphosphate disodium salt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guanosine 5’-diphosphate disodium salt can be synthesized through enzymatic or chemical methods. One common approach involves the phosphorylation of guanosine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium .
Industrial Production Methods: Industrial production of guanosine 5’-diphosphate disodium salt often involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium species, are used to produce the compound in large quantities. The fermentation broth is then subjected to purification processes, including filtration, precipitation, and crystallization, to obtain the final product .
Types of Reactions:
Oxidation: Guanosine 5’-diphosphate disodium salt can undergo oxidation reactions, leading to the formation of guanosine 5’-triphosphate.
Reduction: It can be reduced to guanosine monophosphate under specific conditions.
Substitution: The compound can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Guanosine 5’-triphosphate.
Reduction: Guanosine monophosphate.
Substitution: Various guanosine derivatives depending on the substituent.
Vergleich Mit ähnlichen Verbindungen
- Guanosine 5’-triphosphate disodium salt
- 2’-Deoxyguanosine 5’-diphosphate sodium salt
- Guanosine 5’-diphosphate sodium salt
Comparison: Guanosine 5’-diphosphate disodium salt is unique due to its specific role in cellular signaling and energy transfer. Compared to guanosine 5’-triphosphate disodium salt, it has two phosphate groups instead of three, which affects its function and interactions with enzymes. 2’-Deoxyguanosine 5’-diphosphate sodium salt lacks the hydroxyl group at the 2’ position, altering its chemical properties and biological activity .
Eigenschaften
IUPAC Name |
disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZCGDIGAHOTKN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O11P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7415-69-2 | |
| Record name | Guanosine 5'-(disodium hydrogen pyrophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride](/img/structure/B1649335.png)

